N-(3-Methoxypropyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine is a complex organic compound characterized by its unique spirocyclic structure, which incorporates a piperidine ring and a quinoxaline moiety. This compound is of interest in various scientific research fields due to its potential applications in medicinal chemistry and pharmacology.
The compound can be sourced from chemical suppliers such as BenchChem, which provides detailed information regarding its molecular formula, weight, and purity levels. The molecular formula for N-(3-Methoxypropyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine is with a molecular weight of 274.36 g/mol.
N-(3-Methoxypropyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine belongs to the class of spirocyclic compounds, specifically those that include piperidine and quinoxaline derivatives. These compounds are often studied for their biological activities and potential therapeutic effects.
The synthesis of N-(3-Methoxypropyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine typically involves multi-step organic synthesis techniques. Common methods include:
The synthesis process may utilize reagents such as amines and aldehydes in combination with catalysts to promote the cyclization reactions. Specific conditions such as temperature, solvent choice, and reaction time are optimized to enhance yield and selectivity.
The molecular structure of N-(3-Methoxypropyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine features a spiro configuration where the piperidine and quinoxaline rings are fused together. The structural representation can be described using various notations:
InChI=1S/C15H22N4O/c1-20-11-10-17-14-15(6-8-16-9-7-15)19-13-5-3-2-4-12(13)18-14/h2-5,16,19H,6-11H2,1H3,(H,17,18)COCCN=C1C2(CCNCC2)NC3=CC=CC=C3N1.The compound's molecular weight is 274.36 g/mol, and it has a high degree of purity (typically around 95%), making it suitable for research applications.
N-(3-Methoxypropyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine can participate in various chemical reactions typical for amines and spirocyclic compounds:
The reaction conditions such as temperature, solvent type, and catalysts play a crucial role in determining the outcome of these reactions. For example, oxidation reactions may require specific oxidizing agents like hydrogen peroxide or peracids .
The mechanism of action for N-(3-Methoxypropyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine is linked to its interactions at the molecular level with biological targets. The spirocyclic structure allows for specific binding to receptors or enzymes involved in various physiological processes.
Research indicates that compounds with similar structures can exhibit significant biological activity due to their ability to modulate neurotransmitter systems or inhibit specific enzymes .
N-(3-Methoxypropyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine is typically characterized by:
The chemical properties include:
N-(3-Methoxypropyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine is utilized in various scientific research applications:
This compound represents an important area of study within organic chemistry and pharmacology due to its unique structural features and biological relevance. Further research could elucidate its full potential in therapeutic applications.
Spirocyclic architectures—characterized by a shared carbon atom connecting two orthogonal rings—confer unique three-dimensionality and structural rigidity to bioactive molecules. The spiro[piperidine-4,2'-quinoxaline] system exemplifies this motif, integrating a piperidine ring (a saturated nitrogen heterocycle) with a quinoxaline moiety (a bicyclic system with two fused pyrazine and benzene rings) at a spiro carbon center. This hybrid core is chemically classified as a spirocyclic alkaloid due to its nitrogen-rich framework and natural-product-inspired topology [6]. Key stereochemical features include:
Table 1: Structural Features of Representative Spirocyclic Alkaloids
| Core Structure | Heteroatoms | Ring Junctions | Stereogenic Centers |
|---|---|---|---|
| Spiro[piperidine-quinoxaline] | N (3 atoms) | Spirocyclic (C4) | 2–3 (incl. spiro C) |
| Spirooxindole* | N, O | Spirocyclic (C3) | 2–4 |
| Spiro-β-lactam* | N, O | Spirocyclic (C2) | 1–2 |
*Data derived from spirocyclic analogs in [1] [4] [6].
Quinoxaline-piperidine hybrids exhibit broad bioactivity, primarily due to their dual capacity for target engagement and property optimization:
Table 2: Biological Targets of Spiro[Piperidine-Quinoxaline] Analogs
| Target Class | Example Activity | Mechanistic Insight |
|---|---|---|
| Neurological Targets | NMDA receptor inhibition | Spiro rigidity enhances binding to allosteric sites |
| Viral Enzymes | RdRp inhibition (IC₅₀ ~40–45 nM) | π-Stacking with quinoxaline disrupts nucleotide binding |
| Kinases | Src-family kinase inhibition | Piperidine nitrogen coordinates ATP-binding residues |
The N-(3-methoxypropyl) side chain in N-(3-Methoxypropyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine critically optimizes drug-likeness through steric, electronic, and pharmacokinetic mechanisms:
Table 3: Impact of Methoxy Position on Drug Properties
| Methoxy Location | logP Change | Solubility (μM) | Key Interactions |
|---|---|---|---|
| 3-Methoxypropyl | -0.3 to -0.5 | >100 | H-bond donation/acceptance |
| 2-Methoxyethyl* | -0.4 | >150 | Reduced steric shielding |
| 4-Methoxyphenyl* | +0.2 | <50 | π-Stacking dominance |
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4